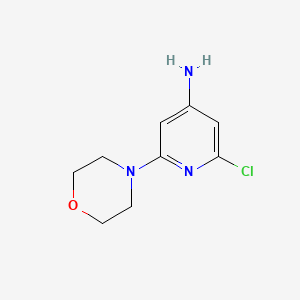

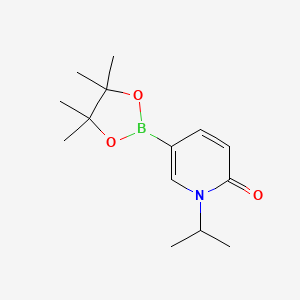

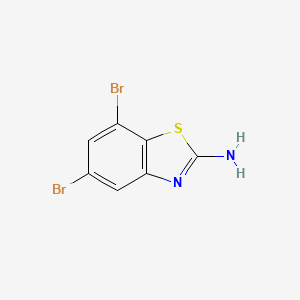

![molecular formula C13H23NO4 B1529811 Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 896103-70-1](/img/structure/B1529811.png)

Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Overview

Description

“Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the empirical formula C13H21NO4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” can be represented by the SMILES stringO=C(OC(C)(C)C)N(CC1)CCC12OC(CC2)=O . The InChI key for this compound is DXCDANAWBPYOAA-UHFFFAOYSA-N . Chemical Reactions Analysis

The compound has been reported to react with N,N-dimethylformamide dimethyl acetal . This reaction resulted in a mixture of isomeric condensation products .Scientific Research Applications

Synthesis and Chemical Reactivity

Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has been utilized in various synthetic pathways. Moskalenko and Boev (2012) explored its reaction with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products useful for preparing biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting its potential in creating novel compounds complementary to piperidine ring systems (Meyers et al., 2009).

Conformational and Structural Studies

Jakubowska et al. (2013) conducted NMR spectroscopy studies to determine the absolute configuration of derivatives of tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Their research involved understanding the molecular interactions and configurations crucial for the development of potential pharmaceutical compounds (Jakubowska et al., 2013). Similarly, Żesławska et al. (2017) examined the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in stereo-isomers of this compound, providing insights into unnatural cyclic α-amino acids important for biologically active compound research (Żesławska et al., 2017).

Crystallography and Supramolecular Chemistry

In the realm of crystallography, Graus et al. (2010) explored the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Their work highlighted how substituents on the cyclohexane ring influence supramolecular arrangements, advancing the understanding of molecular and crystal structures (Graus et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H319 , which indicates that it causes serious eye irritation. Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name |

tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(7-9-14)5-4-10(15)17-13/h10,15H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLANSXDLMFWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC(O2)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-](/img/structure/B1529731.png)

![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)

![3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1529739.png)

![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)